molecular formula C9H5F3N2O3 B3031003 2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile CAS No. 1210892-33-3

2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B3031003
CAS No.: 1210892-33-3
M. Wt: 246.14 g/mol
InChI Key: QLSYNHQIVVXFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C9H5F3N2O3 and a molecular weight of 246.14 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile typically involves the nitration of 2-methyl-4-(trifluoromethoxy)benzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and trifluoromethoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both the nitro and trifluoromethoxy groups, which confer distinct electronic and steric characteristics. These features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-methyl-6-nitro-4-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O3/c1-5-2-6(17-9(10,11)12)3-8(14(15)16)7(5)4-13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSYNHQIVVXFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650395
Record name 2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210892-33-3
Record name 2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 2
2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 5
2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile
Reactant of Route 6
2-Methyl-6-nitro-4-(trifluoromethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.